4-Bromobenzaldehyde oxime

Catalog No.
S2920283
CAS No.
25062-46-8; 40979-16-6; 59541-49-0
M.F
C7H6BrNO
M. Wt
200.035
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobenzaldehyde oxime

In-house oximation of 4-bromobenzaldehyde leads to E/Z isomer separation and yield loss. Pre-formed 4-bromobenzaldehyde oxime (CAS 25062-46-8) bypasses this, enabling direct reduction or cross-coupling. Key advantages:

  • Selective reduction to 4-bromobenzylamine without C-Br cleavage (kinase inhibitor intermediate).
  • Suzuki, Heck, Sonogashira couplings via para-bromo after oxime transformation.
  • Near-quantitative dehydration to 4-bromobenzonitrile with minimal purification.
  • Nitrile oxide cycloaddition with retained Br for heterocycle diversification.

Ensure reproducibility; global shipping.

CAS Number

25062-46-8; 40979-16-6; 59541-49-0

Product Name

4-Bromobenzaldehyde oxime

IUPAC Name

(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine

Molecular Formula

C7H6BrNO

Molecular Weight

200.035

InChI

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+

InChI Key

UIIZGAXKZZRCBN-WEVVVXLNSA-N

SMILES

C1=CC(=CC=C1C=NO)Br

solubility

not available

Synonyms

4-Bromobenzaldehyde oxime, 4-Bromobenzaldoxime, p-Bromobenzaldehyde oxime, (E/Z)-4-Bromobenzaldehyde oxime, N-(4-Bromobenzylidene)hydroxylamine, 4-Bromophenylformaldoxime, Benzaldehyde, 4-bromo-, oxime

Purity

97%

Package Size

1 g, 5 g, 25 g

4-Bromobenzaldehyde oxime (CAS 25062-46-8) is a highly versatile bifunctional building block characterized by a reactive oxime moiety and a para-substituted bromine atom. In industrial and advanced laboratory synthesis, it serves as a critical intermediate for the production of halogenated primary amines, nitriles, and complex heterocycles. The compound's value proposition lies in its dual reactivity: the oxime group undergoes high-yield dehydration or selective reduction, while the aryl bromide serves as an optimal handle for palladium-catalyzed cross-coupling reactions. For procurement teams and synthetic chemists, this compound offers a pre-functionalized scaffold that eliminates multi-step halogenation or oximation sequences, ensuring high atom economy and process reproducibility in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials [1].

Research Fit

Pd coupling handle Para-bromine enables Suzuki / Heck cross-coupling diversification
Oxime-derived reactivity Nitrile oxide generation or Beckmann rearrangement precursor
Stereochemical stability Predominantly thermodynamically stable (Z)-isomer in solid state

Substituting 4-bromobenzaldehyde oxime with 4-chlorobenzaldehyde oxime or unsubstituted benzaldehyde oxime severely limits downstream synthetic flexibility. While the chloro analog is often cheaper, the C-Cl bond exhibits significantly higher bond dissociation energy, making it recalcitrant to standard palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) without the use of expensive, specialized ligands and elevated temperatures. Unsubstituted benzaldehyde oxime entirely lacks the halogen handle, preventing any subsequent para-directed functionalization. Furthermore, attempting to use the precursor 4-bromobenzaldehyde requires an additional in-house oximation step, introducing yield losses, purification bottlenecks, and potential isomer (E/Z) inconsistencies that complicate scale-up. Procuring the pre-formed 4-bromobenzaldehyde oxime ensures immediate readiness for selective reduction or cross-coupling with predictable impurity profiles [1].

Substitution Risk

Target
4-Bromobenzaldehyde oxime
C–Br bond: ~70 kcal/mol
4-Chloro analog
C–Cl bond ~80 kcal/mol; reduced oxidative addition reactivity, may require harsher conditions
Target
4-Bromobenzaldehyde oxime
4-Fluoro analog
C–F bond ~110 kcal/mol; essentially inert under standard Pd-coupling conditions
Substitution with chloro or fluoro analogs may shift cross-coupling efficiency. Validate reactivity in target transformation.

Chemoselective Catalytic Hydrogenation to 4-Bromobenzylamine

A critical procurement metric for halogenated oximes is the ability to reduce the oxime to a primary amine without cleaving the carbon-halogen bond. Under controlled catalytic hydrogenation using a Pt/C catalyst, 4-bromobenzaldehyde oxime is converted to 4-bromobenzylamine with a yield exceeding 85% and a selectivity of >90%, effectively preserving the reactive bromine handle [1]. In contrast, non-optimized reduction methods or the use of highly active palladium catalysts on generic halogenated baselines often lead to significant hydrodehalogenation, destroying the molecule's bifunctional utility. This high chemoselectivity makes the exact compound highly preferable for synthesizing complex pharmaceutical intermediates where the bromine must be retained for subsequent coupling.

Evidence DimensionYield and Selectivity of Primary Amine Formation
Target Compound Data>85% yield, >90% selectivity for 4-bromobenzylamine (C-Br bond intact)
Comparator Or BaselineStandard Pd/C hydrogenation (Baseline) resulting in significant hydrodehalogenation
Quantified DifferenceRetention of >90% of the bromo functionality under optimized Pt/C conditions
ConditionsHydrogenation using 5% Pt/C, 200 proof ethanol, HCl gas, 4-6 psig H2, ambient temperature

Ensures the procurement of a reliable precursor that can be cleanly reduced to an amine while preserving the critical bromine handle for downstream cross-coupling.

Catalyst recyclability
Reported
Minor activity loss after 5 cycles
Supports process robustness benchmarking
Pd(0)@MnO₂-CF catalyst; model substrate context

Rapid and Quantitative Dehydration to 4-Bromobenzonitrile

The conversion of oximes to nitriles is a fundamental industrial transformation. 4-Bromobenzaldehyde oxime demonstrates exceptional processability in dehydration protocols. When reacted with modern promoters such as fluorosulfuryl imidazolium salts, it yields 4-bromobenzonitrile in 98% yield within 10 minutes [1]. This near-quantitative conversion significantly outperforms the dehydration profiles of sterically hindered or electronically deactivated oximes, which often require harsh heating or extended reaction times that lead to degradation byproducts.

Evidence DimensionDehydration Yield to Nitrile
Target Compound Data98% yield of 4-bromobenzonitrile
Comparator Or BaselineUnactivated/hindered oximes (Baseline) yielding 70-80%
Quantified DifferenceNear-quantitative conversion (98%) in extremely short reaction times
ConditionsRoom temperature, fluorosulfuryl imidazolium salt promoter, 10 minutes

High-yielding dehydration minimizes purification costs and maximizes throughput for industrial nitrile production.

Phytotoxic activity
Class-level
Ranked 1 / 42 compounds
4-Br substitution correlates with transpiration inhibition
O-carboxylmethyloxime derivative; SAR context

Suitability for Oxidative Cycloaddition into Isoxazole Derivatives

In the synthesis of complex heterocycles, the electronic properties of the starting oxime dictate the success of the cycloaddition. During hypervalent iodine-mediated oxidative heterocyclization with heterocyclic alkenes, 4-bromobenzaldehyde oxime successfully undergoes formal [3+2] cycloaddition to form functionalized isoxazole derivatives in 55% yield [1]. While the 4-chloro analog exhibits slightly different reaction kinetics (68% yield), the resulting brominated isoxazole provides a strictly superior synthetic handle for subsequent structural elaboration via Suzuki-Miyaura or Sonogashira couplings, justifying its selection over the chloro-derivative when downstream functionalization is required.

Evidence DimensionDownstream Functionalization Potential Post-Cycloaddition
Target Compound Data55% yield of brominated isoxazole (highly active for cross-coupling)
Comparator Or Baseline4-Chlorobenzaldehyde oxime yielding 68% of chlorinated isoxazole (poorly active for cross-coupling)
Quantified DifferenceTrade-off of 13% initial yield for exponentially higher downstream cross-coupling reactivity
ConditionsHypervalent iodine reagent mediated oxidative heterocyclization

Selecting the bromo-oxime sacrifices a marginal amount of initial cycloaddition yield to unlock vastly superior downstream cross-coupling capabilities.

Scalable synthesis yield
Reported
93% isolated yield
Supports cost-effective scale-up
EtOH/H₂O reflux, 2 h; patent example
Z-isomer crystallography
Class-level
Monoclinic P2₁/c, R=0.027
Ensures solid-state batch consistency
(Z)-configuration; 173 K XRD data

Synthesis of Halogenated Benzylamines for API Development

Directly utilizing the chemoselective reduction profile to produce 4-bromobenzylamine, a critical intermediate for kinase inhibitors and MCH-R1 antagonists, where the preservation of the carbon-bromine bond is mandatory[1].

Precursor for Palladium-Catalyzed Cross-Coupling Scaffolds

Leveraging the highly reactive para-bromo handle for Suzuki, Heck, and Sonogashira reactions to build extended biaryl or alkynyl systems after the oxime group has been transformed or protected [1].

Industrial Production of 4-Bromobenzonitrile

Utilizing the rapid, near-quantitative dehydration pathways to manufacture 4-bromobenzonitrile at scale with minimal purification requirements[2].

Construction of Functionalized Isoxazoles and Heterocycles

Acting as a 1,3-dipole precursor (nitrile oxide) in cycloaddition reactions where the retained bromine atom is required for late-stage diversification of the heterocyclic core [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Biaryl scaffold construction
Suzuki coupling handle
Coupling efficiency and yield
Plant growth regulator research
4-Bromo substitution for phytotoxicity
SAR in transpiration assays
Catalyst screening model substrate
Established recyclability benchmark
Activity retention over cycles
Solid-state reference standard
Defined (Z)-isomer crystal structure
Crystallographic reproducibility

XLogP3

2.7

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